![molecular formula C10H14N2O3S B2616617 Methyl 2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]propanoate CAS No. 478064-61-8](/img/structure/B2616617.png)
Methyl 2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]propanoate
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Description
“Methyl 2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]propanoate” is a chemical compound with the molecular formula C10H14N2O3S . It has a molecular weight of 242.3 . This compound belongs to a group of esters of 2-oxo- and 1,2,3,4-tetrahydropyrimidine-5-carboxylic acids, which exhibit a wide spectrum of biological activities .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H14N2O3S/c1-4-7-5-8(13)12-10(11-7)16-6(2)9(14)15-3/h5-6H,4H2,1-3H3,(H,11,12,13)
. The dihydropyrimidine ring in similar compounds adopts a screw-boat conformation .
Chemical Reactions Analysis
While specific chemical reactions involving “Methyl 2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]propanoate” are not found in the search results, similar compounds have been reported to undergo reactions with various amines and hydrazine hydrate .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 242.3 . It is recommended to be stored at temperatures between 2-8°C .
Scientific Research Applications
Organic Synthesis
This compound can be used in the synthesis of highly functionalized heterocycles . The Biginelli reaction, an acid-catalyzed, three-component reaction between an aldehyde, a hydrogen methylene active compound, and urea (or its analogue), is a rapid and easy synthesis method .
Anticancer Drug Development
Pyrimidine derivatives, including modified pyrimidine nucleosides, have been found to exhibit anticancer properties . The structural diversity of this reaction renders it a powerful tool using very simple building blocks .
Antitubercular Activity
Pyrimidine derivatives have also shown antitubercular activity . This suggests that “Methyl 2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]propanoate” could potentially be used in the development of new antitubercular drugs .
Anti-HIV Activity
Pyrimidine derivatives have demonstrated anti-HIV activity . This compound could potentially be used in the development of new anti-HIV drugs .
Anticonvulsant Activity
6-Methyl-2-thiouracil is used to obtain various S-alkyl derivatives with anticonvulsant activity . This compound could potentially be used in the development of new anticonvulsant drugs .
Electron-Withdrawing Component
Pyrimidine can be used as an electron-withdrawing component in push-pull structures for intramolecular charge transfer (ICT) since it is a significantly π-deficient aromatic heterocycle .
properties
IUPAC Name |
methyl 2-[(4-ethyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3S/c1-4-7-5-8(13)12-10(11-7)16-6(2)9(14)15-3/h5-6H,4H2,1-3H3,(H,11,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPVZPGCBPHHKDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)NC(=N1)SC(C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]propanoate |
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